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molecular formula C7H5IO3 B1585363 4-Hydroxy-3-iodobenzoic acid CAS No. 37470-46-5

4-Hydroxy-3-iodobenzoic acid

Cat. No. B1585363
M. Wt: 264.02 g/mol
InChI Key: BJZXBZGGLXHODK-UHFFFAOYSA-N
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Patent
US07390924B2

Procedure details

30 g of 4-hydroxybenzoic acid are placed in 780 ml of water containing 18 g of sodium hydroxide, 49.5 g of sodium iodide are added, 675 ml of 3.5% sodium hypochlorite solution are run in slowly and the mixture is left with stirring at AT for 13 hours. 60 ml of concentrated H2SO4 are added and then, after cooling, the precipitate formed is filtered off and washed with water. This gives 32.46 g of the expected compound, m.p.=163° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.5 g
Type
reactant
Reaction Step Three
Quantity
675 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
780 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[I-:13].[Na+].Cl[O-].[Na+].OS(O)(=O)=O>O>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[I:13] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
49.5 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
675 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
780 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at AT for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
WAIT
Type
WAIT
Details
is left
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
Smiles
OC1=C(C=C(C(=O)O)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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